N-{[1-(prop-2-enoyl)piperidin-2-yl]methyl}acetamide
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Overview
Description
N-{[1-(prop-2-enoyl)piperidin-2-yl]methyl}acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features an acetamide group and a prop-2-enoyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(prop-2-enoyl)piperidin-2-yl]methyl}acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method is the reaction of piperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The resulting product is then treated with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(prop-2-enoyl)piperidin-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-{[1-(prop-2-enoyl)piperidin-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(prop-2-enoyl)piperidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-en-1-yl)acetamide
- N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide
Uniqueness
N-{[1-(prop-2-enoyl)piperidin-2-yl]methyl}acetamide is unique due to its specific structural features, such as the position of the prop-2-enoyl group on the piperidine ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(1-prop-2-enoylpiperidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-11(15)13-7-5-4-6-10(13)8-12-9(2)14/h3,10H,1,4-8H2,2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYHDVSACZCKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCCN1C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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